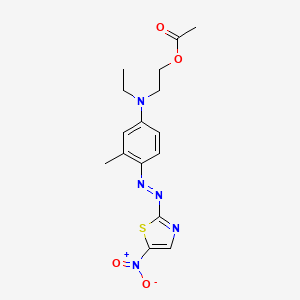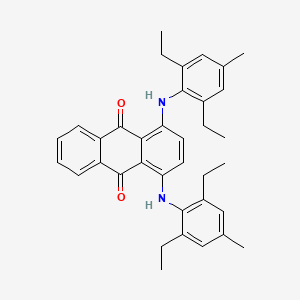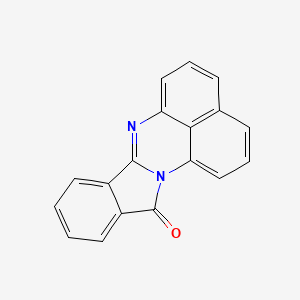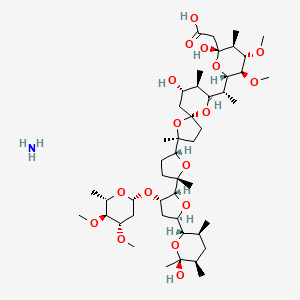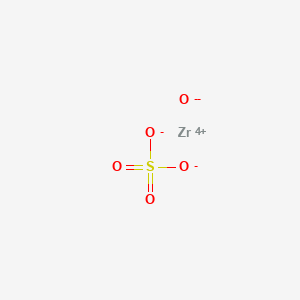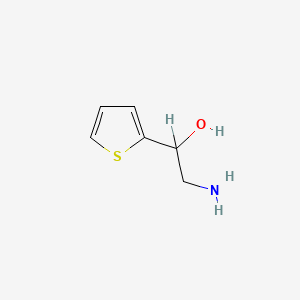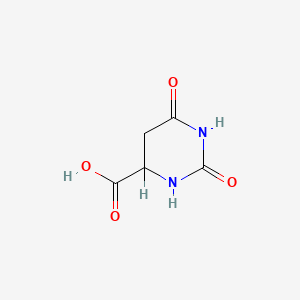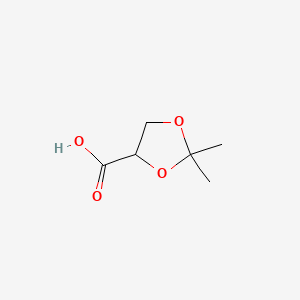
Sennosides
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medications derived from SENNA EXTRACT that are used to treat CONSTIPATION.
Mécanisme D'action
Target of Action
Sennosides, also known as senna glycosides, are primarily targeted towards the cells in the intestines . The primary targets of this compound are the intestinal cells, specifically the cells lining the colon . These cells play a crucial role in the absorption and secretion of fluids and electrolytes, which are essential for the formation and movement of feces .
Mode of Action
This compound A and B, the main components of senna, are metabolized by gut bacteria into an active metabolite called rheinanthrone . Rheinanthrone appears to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction stimulates the cells in the intestines, causing contractions and an influx of water, which facilitates bowel movement .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic compounds in organisms. This compound, being a class of natural anthraquinone derivative and dimeric glycosides, are synthesized via the shikimate and terpenoid biosynthetic pathways .
Pharmacokinetics
This compound are taken orally or via the rectum . They typically begin working within minutes when given by rectum and within twelve hours when given by mouth . The onset of action and the duration of effect depend on the route of administration . The metabolites of this compound are excreted in the feces via bile .
Result of Action
The primary result of the action of this compound is the relief of constipation . By stimulating intestinal cells and increasing fluid secretion, this compound promote bowel regularity and alleviate constipation . They also reduce the passage time of luminal contents and the absorption of water, hence resulting in softer and more frequent stools .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract. The presence of gut bacteria is crucial for the metabolism of this compound into their active form . Therefore, factors that alter the gut microbiota, such as diet, medication, and disease, can potentially affect the efficacy of this compound .
Analyse Biochimique
Biochemical Properties
Sennosides A and B are the main purgative agents, which are reduced to rhein anthrone in the human intestine . They are considered among the most important pharmaceutical products of plant origin .
Cellular Effects
This compound, the most popular stimulant laxatives, can be transformed to an active metabolite, rhein anthrone, which leads to purgative action in the intestine . A study has shown that sennoside A inhibited contractions in the proximal colon, and in turn reduced the passage time of luminal contents and the absorption of water .
Molecular Mechanism
The molecular mechanism of this compound involves their transformation into an active metabolite, rhein anthrone, in the human intestine . This transformation leads to the purgative action of this compound .
Temporal Effects in Laboratory Settings
In a laboratory setting, a two-dimensional qNMR method for the determination of this compound was established . The method revealed excellent accuracy, precision, and repeatability, demonstrating the potential of 2D qNMR in the quality control of medicinal plants .
Metabolic Pathways
This compound are involved in metabolic pathways that lead to the formation of rhein anthrone in the human intestine . This transformation is a key part of the purgative action of this compound .
Propriétés
Key on ui mechanism of action |
Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen. |
|---|---|
Numéro CAS |
62211-03-4 |
Formule moléculaire |
C42H36CaO20 |
Poids moléculaire |
900.8 g/mol |
Nom IUPAC |
calcium;3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate |
InChI |
InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-;/m1./s1 |
Clé InChI |
JQVYZJIFFAHQKX-ZAULLPPESA-L |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |
SMILES isomérique |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |
SMILES canonique |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


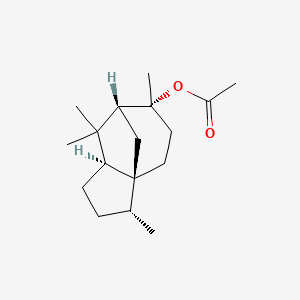
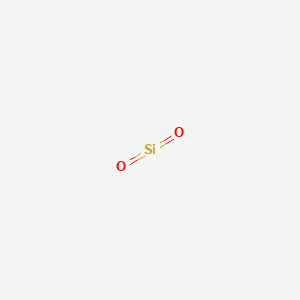
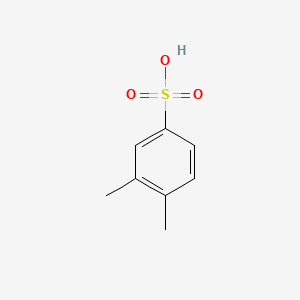
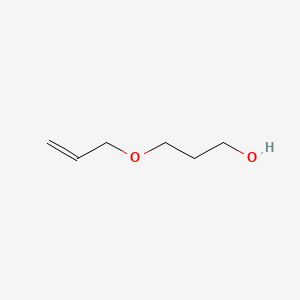
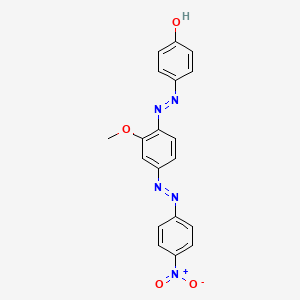
![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3427784.png)
